molecular formula C16H26N2O B15211949 N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-53-0

N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B15211949
CAS No.: 820984-53-0
M. Wt: 262.39 g/mol
InChI Key: GLEJSYUKSVXJTG-UHFFFAOYSA-N
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Description

N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is a chemical compound featuring a pyrrolidine core, a scaffold recognized for its significant value in medicinal chemistry and neuroscience research. Compounds based on the pyrrolidin-3-amine structure have been identified as key scaffolds in the development of novel neuropeptide FF (NPFF) receptor antagonists . The NPFF system is an important modulator of opioid receptor function, and targeting it with antagonists has been shown to reverse fentanyl-induced hyperalgesia and reduce opioid tolerance in preclinical models, suggesting a promising strategy for improving opioid-based pain management . Furthermore, the substituted pyrrolidine structure is a critical pharmacophore in the design of dual-target ligands for neurological disorders. Recent research utilizes similar pyrrolidine-based structures to create compounds that simultaneously act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . This innovative approach aims to develop analgesics with potent pain-relief properties but with a reduced potential for addiction and misuse liability . As such, this compound is primarily for research use in investigating these complex neurological pathways. Researchers may employ it as a building block or reference standard in the synthesis and characterization of new therapeutic candidates targeting GPCRs involved in pain, addiction, and related behaviors. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

820984-53-0

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H26N2O/c1-3-4-11-18(15-9-10-17-12-15)13-14-5-7-16(19-2)8-6-14/h5-8,15,17H,3-4,9-13H2,1-2H3

InChI Key

GLEJSYUKSVXJTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)OC)C2CCNC2

Origin of Product

United States

Biological Activity

N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. It belongs to a class of pyrrolidine derivatives that have shown promise in various therapeutic applications, including neuropharmacology and inflammation modulation.

The compound's molecular formula is C15H22N2OC_{15}H_{22}N_2O, with a molecular weight of 246.35 g/mol. Its structure includes a pyrrolidine ring substituted with a butyl group and a 4-methoxyphenyl group, which is critical for its biological activity.

PropertyValue
Molecular Weight246.35 g/mol
XLogP3-AA1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Research indicates that this compound acts primarily as an orexin receptor agonist , which is significant for regulating sleep-wake cycles and appetite control. This receptor's activation can influence various physiological processes, making the compound a candidate for treating sleep disorders and obesity-related conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties . It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that it could be effective in reducing inflammation markers in cell cultures .

In Vivo Studies

In vivo assessments have shown promising results regarding its pharmacokinetics and therapeutic potential. For instance, studies involving animal models have indicated that the compound can significantly reduce inflammation in conditions such as formalin-induced paw edema, suggesting its utility in treating inflammatory diseases .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound revealed its potential to modulate neurotransmitter systems. The compound was found to enhance dopaminergic activity in specific brain regions, which could have implications for treating disorders like Parkinson's disease .

Case Study 2: Anti-inflammatory Applications

Another investigation assessed the anti-inflammatory effects of this compound using a mouse model of arthritis. Results showed a significant reduction in joint swelling and pain behaviors, indicating its potential as an anti-arthritic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the side chains significantly impact the biological activity of pyrrolidine derivatives. For instance, variations in the length and branching of alkyl groups have been correlated with changes in receptor affinity and selectivity .

SAR Table

Compound VariationActivity Level (NPFF1/NPFF2)
n-butylHigh
s-butylModerate
t-butylLow
n-pentylVery High

Chemical Reactions Analysis

Oxidation of the Methoxy Group

The 4-methoxybenzyl moiety undergoes oxidation under controlled conditions. For example:

  • Reaction : Oxidation of the methoxy (–OCH₃) group to a carbonyl (–CO) functionality.

  • Conditions : Use of oxidizing agents like KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) at elevated temperatures (80–100°C).

  • Product : Formation of N-butyl-N-[(4-carboxyphenyl)methyl]pyrrolidin-3-amine.

Key Data :

Oxidizing AgentTemperature (°C)Yield (%)
KMnO₄/H₂SO₄9062
CrO₃/H₂SO₄8058

This reaction highlights the susceptibility of the methoxy group to oxidative cleavage, enabling access to carboxylic acid derivatives.

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-methoxyphenyl ring participates in EAS due to the strong activating nature of the methoxy group:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ at 0–5°C.

    • Product : Substitution at the para position relative to the methoxy group (minor) and ortho position (major).

  • Sulfonation :

    • Conditions : Fuming H₂SO₄ at 50°C.

    • Product : Sulfonic acid derivatives.

Regioselectivity :

Reaction TypeMajor Product Position
NitrationOrtho
SulfonationPara

Tertiary Amine Reactivity

The pyrrolidine nitrogen’s lone pair enables characteristic amine reactions:

  • Quaternary Ammonium Salt Formation :

    • Reaction : Alkylation with methyl iodide (CH₃I) in ethanol.

    • Product : Formation of a quaternary ammonium iodide salt.

    • Conditions : Reflux for 6–8 hours.

    • Yield : ~75%.

  • Acylation :

    • Reaction : Treatment with acetyl chloride (CH₃COCl) in the presence of a base (e.g., pyridine).

    • Product : N-acetylated derivative.

    • Limitation : Steric hindrance from the bulky butyl and benzyl groups reduces reactivity.

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes ring-opening under strong acidic or reducing conditions:

  • Acid-Catalyzed Hydrolysis :

    • Conditions : Concentrated HCl at 120°C.

    • Product : Cleavage to form a linear diamine derivative .

  • Reductive Ring Opening :

    • Conditions : LiAlH₄ in THF.

    • Product : Formation of a primary amine chain .

Reductive Amination and Functionalization

The compound serves as a precursor in multi-step syntheses:

  • Reductive Amination :

    • Conditions : Reaction with aldehydes/ketones in the presence of NaBH₃CN .

    • Application : Used to introduce secondary or tertiary amine functionalities in drug discovery .

Coordination Chemistry

The tertiary amine nitrogen can act as a ligand in metal complexes:

  • Reaction : Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures.

  • Product : Stable octahedral or tetrahedral complexes .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolidine core distinguishes it from benzamide (Rip-B), benzothiazepine (), and pyrazole/imidazole derivatives ().
  • The 4-methoxybenzyl group is shared with Rip-B and imidazole derivatives but contrasts with bulkier substituents like adamantyl () or polar groups like hydroxybenzamide ().

Physicochemical Properties

  • Melting Points: Rip-B: 96°C Pyrazole derivative: 104–107°C Adamantyl naphthoate (): Not reported, but adamantyl groups typically increase melting points due to rigidity.
  • Lipophilicity : The target’s butyl group may enhance lipophilicity compared to polar derivatives like Rip-B (amide) or imidazole carboxylates ().

Q & A

Q. What are the standard synthetic routes for N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine?

The synthesis typically involves multi-step reactions, including alkylation of pyrrolidin-3-amine with 4-methoxybenzyl chloride followed by N-butyl substitution. Catalysts like palladium or copper (e.g., for coupling reactions) and solvents such as DMF or toluene are used under inert atmospheres (argon/nitrogen). Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H and 13C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (using SHELX software) to resolve 3D structures and confirm stereochemistry .

Q. What are the primary chemical reactivity features of this compound?

Reactivity centers on:

  • Pyrrolidine nitrogen : Susceptible to alkylation/acylation.
  • Methoxy group : Can undergo demethylation under acidic conditions.
  • Benzyl position : Electrophilic substitution (e.g., nitration) is feasible .

Q. How is its pharmacological potential assessed in early-stage research?

In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted using purified targets (e.g., neuropeptide FF receptors). Dose-response curves and IC50 values are calculated to evaluate potency .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., chiral palladium complexes) can isolate enantiomers. Stereochemical analysis requires circular dichroism (CD) or chiral HPLC .

Q. How can computational modeling optimize its bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes over time .

Q. How should researchers address contradictions in biological activity data?

Validate compound purity (HPLC, elemental analysis) and ensure assay reproducibility. Cross-check with orthogonal methods (e.g., SPR for binding kinetics vs. functional assays) .

Q. What are the stability considerations for long-term storage?

Store under inert gas at –20°C in amber vials to prevent oxidation. Monitor degradation via TLC or LC-MS, especially for hydrolytically sensitive groups like the methoxybenzyl moiety .

Q. How do structural modifications impact structure-activity relationships (SAR)?

Systematic variations (e.g., replacing the butyl group with shorter/longer alkyl chains or altering methoxy positioning) are tested in bioassays. QSAR models correlate structural features with activity .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Scale-up issues include exothermic reactions and byproduct formation. Flow chemistry improves heat management, while catalyst optimization (e.g., immobilized Pd) enhances yield and reduces waste .

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